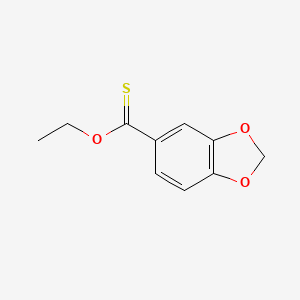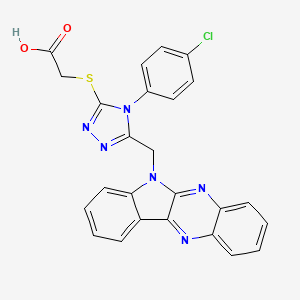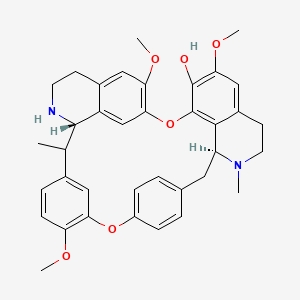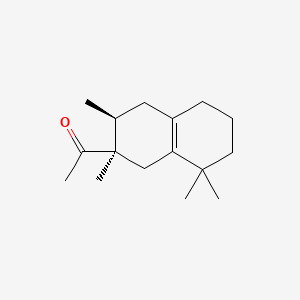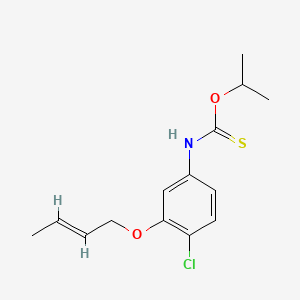
Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- is a chemical compound with a complex structure It is characterized by the presence of a carbamothioic acid group, a butenyloxy group, a chlorophenyl group, and an isopropyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- typically involves multiple steps. One common method includes the reaction of 3-(2-butenyloxy)-4-chlorophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester: Similar structure but with a methoxy group instead of a chloro group.
Carbamothioic acid, (3-(2-butenyloxy)-4-fluorophenyl)-, O-(1-methylethyl) ester: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (E)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
165549-70-2 |
|---|---|
Fórmula molecular |
C14H18ClNO2S |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
O-propan-2-yl N-[3-[(E)-but-2-enoxy]-4-chlorophenyl]carbamothioate |
InChI |
InChI=1S/C14H18ClNO2S/c1-4-5-8-17-13-9-11(6-7-12(13)15)16-14(19)18-10(2)3/h4-7,9-10H,8H2,1-3H3,(H,16,19)/b5-4+ |
Clave InChI |
LBYJZZVZGAZWLU-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/COC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
SMILES canónico |
CC=CCOC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


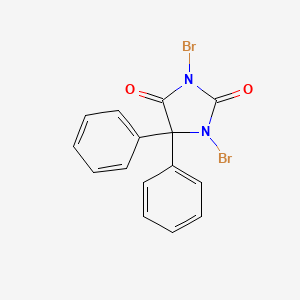
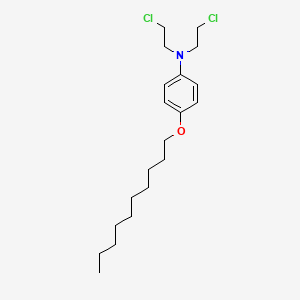


![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
